

An In-depth Technical Guide to the Branched Alkane Isomers of C12H26

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Compound of Interest

Compound Name: 3-Ethyl-5,5-dimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane, a saturated hydrocarbon with the chemical formula C12H26, exists as a multitude of structural isomers. While the linear n-dodecane is a well-characterized compound, its 354 branched-chain isomers present a vast and diverse chemical space with potential applications in various scientific and industrial fields, including pharmaceuticals.^[1] This technical guide provides a comprehensive overview of the branched alkane isomers of C12H26, focusing on their physicochemical properties, synthesis, and relevance to drug development.

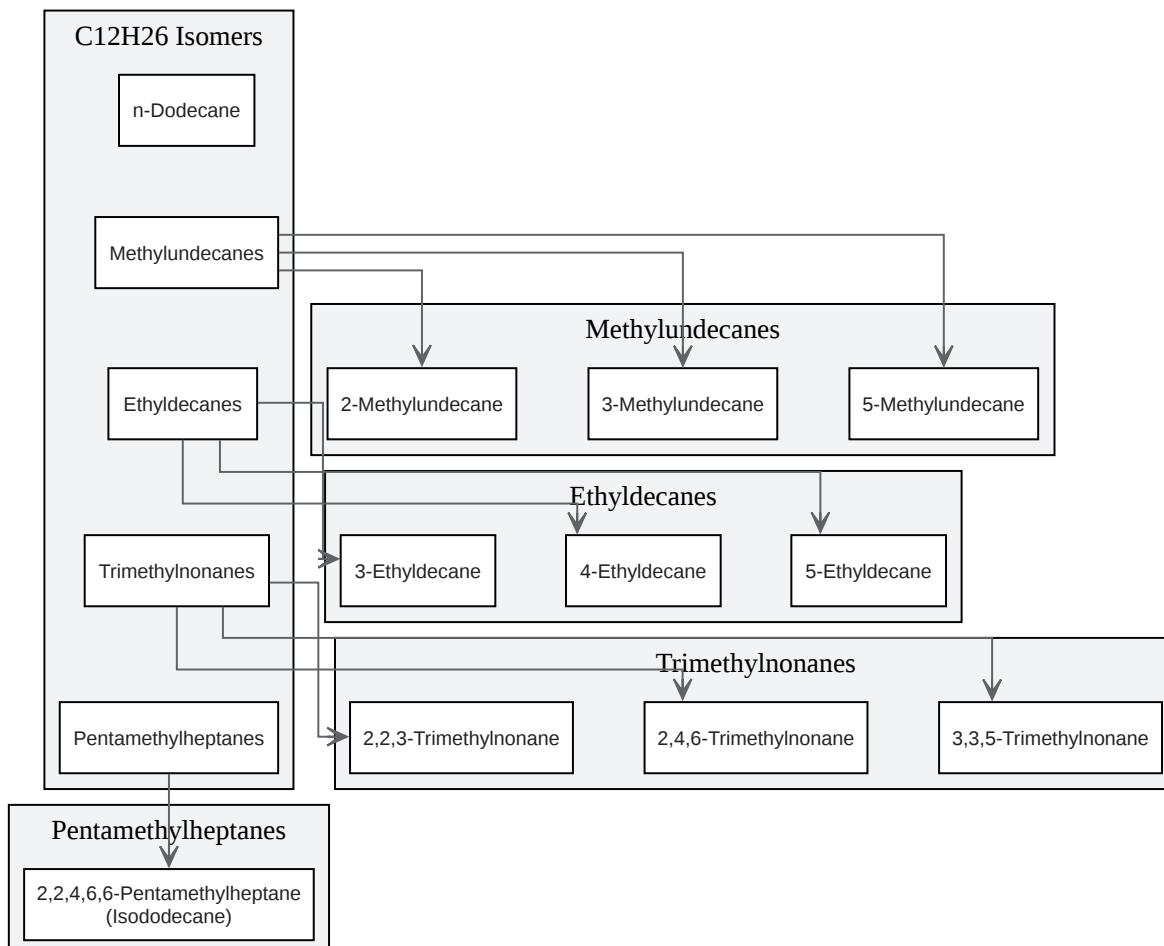
The interest in branched alkanes within the pharmaceutical industry stems from their utility as excipients, solvents, and penetration enhancers in drug formulations.^{[2][3][4][5]} Their unique physical properties, such as lower melting and boiling points compared to their linear counterparts, can be advantageous in formulating drug delivery systems.^[6] One notable example is isododecane, a highly branched C12H26 isomer (2,2,4,6,6-pentamethylheptane), which is used in various cosmetic and pharmaceutical applications as a solvent and emollient due to its volatility and non-greasy feel.^{[7][8]}

This guide will delve into the structural diversity of C12H26 isomers, present available quantitative data on their properties, detail experimental protocols for their synthesis, and explore their current and potential roles in drug development.

Structural Diversity of C12H26 Isomers

The 355 isomers of dodecane arise from the various ways in which the 12 carbon atoms can be arranged, forming different carbon skeletons.^[1] This structural diversity leads to a wide range of physicochemical properties. The isomers can be broadly classified based on the length of their principal carbon chain and the number and type of alkyl substituents.

Below is a DOT language script that generates a diagram illustrating the hierarchical classification of a few representative C12H26 isomers.



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Classification of representative C12H26 isomers.

Physicochemical Properties

The physical properties of C12H26 isomers vary significantly with the degree of branching. Generally, increased branching leads to a decrease in boiling point and an increase in the melting point relative to the linear isomer, n-dodecane. This is due to the more compact

structure of branched isomers, which reduces the surface area available for intermolecular van der Waals forces (lowering the boiling point) but allows for more efficient packing in the solid state (increasing the melting point).

The following tables summarize the available quantitative data for n-dodecane and a selection of its branched isomers.

Table 1: Physicochemical Properties of n-Dodecane

Property	Value	Reference
CAS Number	112-40-3	[9]
Molecular Weight	170.34 g/mol	[9]
Melting Point	-9.6 °C	[10]
Boiling Point	216.3 °C	[10]
Density	0.749 g/cm ³ at 20 °C	[10]
Refractive Index	1.4216 at 20 °C	[10]

Table 2: Physicochemical Properties of Selected Branched C₁₂H₂₆ Isomers

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Refractive Index	Reference
2-Methylundecane	7045-71-8	-46.8	210	0.756 at 20°C	1.424 at 20°C	[11]
3-Methylundecane	1002-43-3	-	211-212	0.759 at 20°C	1.425 at 20°C	[7]
5-Methylundecane	1632-70-8	-	210-211	0.758 at 20°C	1.425 at 20°C	[12]
3-Ethyldecane	17085-96-0	-	213-214	0.768 at 20°C	1.430 at 20°C	[13][14]
4-Ethyldecane	1636-44-8	-	212-213	0.767 at 20°C	1.429 at 20°C	[15]
5-Ethyldecane	17301-25-6	-	211-212	0.766 at 20°C	1.428 at 20°C	[16]
2,2,3-Trimethylnonane	55499-04-2	-	202-203	0.765 at 20°C	1.428 at 20°C	[17]
2,4,6-Trimethylnonane	62184-10-5	-	199-200	0.754 at 20°C	1.423 at 20°C	[18]
2,2,4,6,6-Pentamethylheptane (Isododecane)	13475-82-6	-80	177	0.746 at 20°C	1.419 at 20°C	[19]

Synthesis of Branched Alkanes

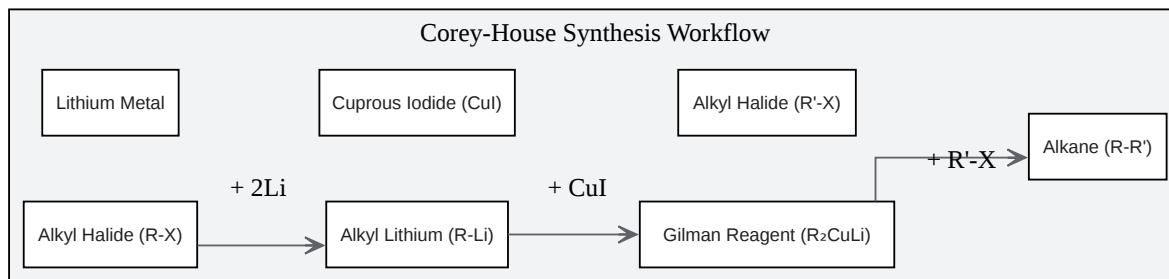
The synthesis of specific branched alkane isomers can be achieved through various established organic chemistry reactions. These methods generally involve the formation of new carbon-carbon bonds.

General Synthetic Methodologies

Several classical methods are employed for the synthesis of alkanes, including branched isomers:

- Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a new alkane.[14][18][20] While useful for symmetrical alkanes, its application for creating unsymmetrical branched alkanes is limited due to the formation of product mixtures.[14]
- Grignard Reagent Synthesis: The reaction of a Grignard reagent ($R\text{-MgX}$) with an alkyl halide or a carbonyl compound followed by reduction provides a versatile route to branched alkanes.[21][22][23][24]
- Corey-House Synthesis: This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, offering a more controlled synthesis of unsymmetrical alkanes compared to the Wurtz reaction.[16][17][25][26][27]
- Kolbe Electrolysis: The electrolysis of a carboxylate salt solution can lead to the formation of an alkane through the coupling of generated alkyl radicals.[11][12][13][28][29]

The following DOT script illustrates the general workflow for the Corey-House synthesis.



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Workflow of the Corey-House synthesis.

Experimental Protocol: Synthesis of 2,2-Dimethyldecane via Grignard Reagent

This protocol is adapted from an application note on the synthesis of branched alkanes using Grignard reagents.[\[15\]](#)

Objective: To synthesize the branched alkane 2,2-dimethyldecane.

Materials:

- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether
- tert-Butyl chloride
- 1-Bromooctane
- Cobalt(II) chloride (anhydrous)
- Saturated aqueous ammonium chloride solution

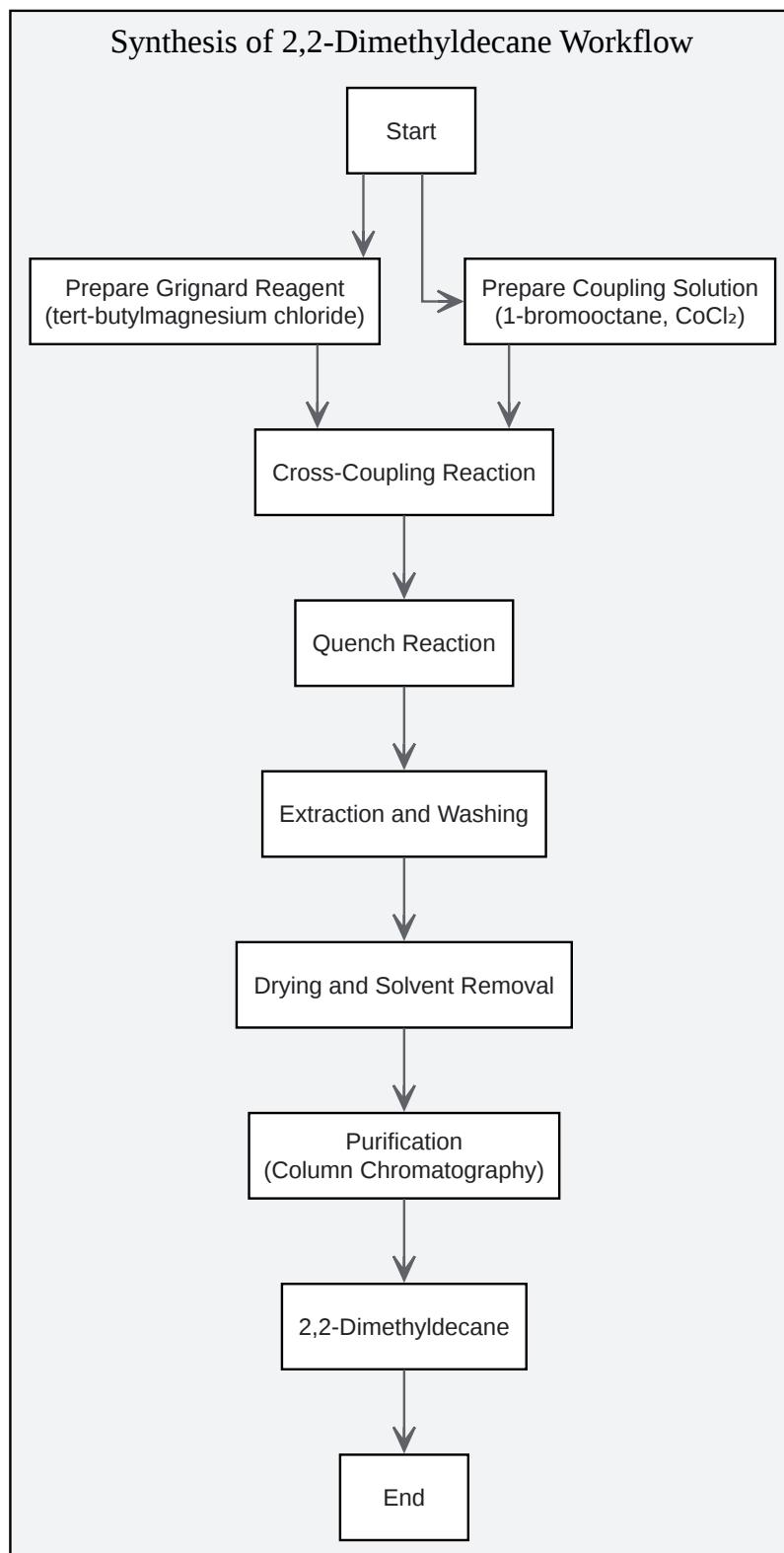
- Hexanes
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings (2.43 g, 0.1 mol) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine to activate the magnesium.
 - Add anhydrous diethyl ether (20 mL) to the flask.
 - Prepare a solution of tert-butyl chloride (9.26 g, 0.1 mol) in anhydrous diethyl ether (30 mL) in the dropping funnel.
 - Add a small portion of the tert-butyl chloride solution to initiate the reaction.
 - Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes.
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
- Cross-Coupling Reaction:
 - In a separate flask, prepare a solution of 1-bromoocetane (19.31 g, 0.1 mol) and anhydrous cobalt(II) chloride (0.13 g, 1 mol%) in anhydrous diethyl ether (50 mL).

- Add the prepared Grignard reagent dropwise to the stirred solution of 1-bromooctane and cobalt catalyst at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
- Work-up and Purification:
 - Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
 - Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2,2-dimethyldecane.

The following DOT script visualizes the experimental workflow for this synthesis.



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Experimental workflow for the synthesis of 2,2-dimethyldecane.

Relevance to Drug Development

While branched alkanes like the isomers of C12H26 are not typically considered active pharmaceutical ingredients (APIs), they play crucial roles as excipients in drug formulations, impacting drug delivery, stability, and patient compliance.

Solvents and Emollients

Highly branched alkanes, such as isododecane (2,2,4,6,6-pentamethylheptane), are utilized in pharmaceutical and cosmetic formulations as solvents and emollients.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[30\]](#) Their properties, including low viscosity, high spreadability, and rapid evaporation, make them ideal for topical preparations where a non-greasy and light feel is desired.[\[8\]](#) In pharmaceutical formulations, isododecane can act as a solvent or vehicle for APIs in creams, ointments, and gels.[\[7\]](#)

Penetration Enhancers

Certain alkanes have been investigated as penetration enhancers in transdermal drug delivery systems.[\[4\]](#)[\[5\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) These compounds can reversibly disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of drug molecules. The mechanism is thought to involve the interaction of the alkanes with the intercellular lipids of the stratum corneum, increasing their fluidity.[\[31\]](#) The branched nature of some C12H26 isomers could potentially offer advantages in this application due to their different molecular shapes and interactions with the lipid bilayers of the skin.

Drug Delivery Systems

The hydrophobicity of branched alkanes makes them suitable components for the oily phase of emulsions and nanoemulsions used in drug delivery. Semifluorinated alkanes, which are related to the compounds discussed here, are being explored as carriers for lipophilic drugs.[\[27\]](#)[\[34\]](#) The principles of using hydrophobic carriers to encapsulate and deliver poorly water-soluble drugs could be extended to branched C12H26 isomers.

Toxicology and Metabolism

The toxicological profiles of alkanes are generally characterized by low acute toxicity.[\[35\]](#)[\[36\]](#) However, aspiration of liquid alkanes can be fatal.[\[35\]](#) For branched alkanes, the primary health

concerns are related to their physical properties, such as their potential to cause skin dryness upon repeated exposure.[35]

The metabolism of alkanes in biological systems is an important consideration. While linear alkanes can be metabolized through oxidation by cytochrome P450 enzymes, the metabolism of highly branched alkanes is generally slower.[37] The catabolism of branched-chain structures can be more complex than that of their linear counterparts.[5][23][38][39] Further research is needed to fully elucidate the metabolic pathways and potential long-term toxicological effects of specific C12H26 isomers.

Conclusion

The 355 branched alkane isomers of C12H26 represent a vast chemical space with a range of physicochemical properties that are of interest to researchers, scientists, and drug development professionals. While comprehensive data for all isomers is not available, this guide provides a foundational understanding of their structural diversity, properties of representative isomers, and established synthetic methodologies. Their application as excipients, particularly as solvents and penetration enhancers in pharmaceutical formulations, highlights their importance in drug delivery. Further research into the specific properties and biological interactions of individual C12H26 isomers may uncover novel applications in the development of advanced drug delivery systems.

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